4,5-Difluoro-2-nitroaniline
Overview
Description
The compound 4,5-Difluoro-2-nitroaniline is a fluorinated nitroaniline derivative, which is a class of compounds that have been studied for their potential applications in various fields, including materials science and pharmaceuticals. Although the provided papers do not directly discuss 4,5-Difluoro-2-nitroaniline, they do provide insights into the chemistry of related difluoroaniline and nitroaniline compounds.
Synthesis Analysis
The synthesis of related difluoroaniline derivatives has been explored in the literature. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its tert-butoxycarbonylamino analogue involves the reaction of 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate . This method demonstrates the influence of fluorine atoms in directing the regiocontrol of metallation during the synthesis process. Although this does not directly pertain to 4,5-Difluoro-2-nitroaniline, the principles of regiocontrol and the role of fluorine could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex due to the presence of substituents that can influence molecular conformation and intermolecular interactions. For example, in the case of 2-trifluoromethyl-4-nitroaniline, the molecules are linked by N-H...O hydrogen bonds forming a chain of rings, which are further linked into a molecular ladder by C-H...O hydrogen bonds . This indicates that hydrogen bonding plays a significant role in the molecular structure of nitroaniline derivatives, which could also be expected for 4,5-Difluoro-2-nitroaniline.
Chemical Reactions Analysis
The chemical reactions involving nitroaniline derivatives can vary widely depending on the substituents present on the aromatic ring. The synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, for example, involves multiple steps including oxidation, etherification, reduction, alkylation, and oxidation . This showcases the complexity of chemical reactions that nitroaniline compounds can undergo. While this does not provide direct information on 4,5-Difluoro-2-nitroaniline, it suggests that a variety of chemical reactions may be applicable for its functionalization or transformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroaniline and nitroaniline derivatives are influenced by their molecular structures and the nature of their substituents. The presence of fluorine atoms and nitro groups can affect properties such as acidity, basicity, solubility, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of 4,5-Difluoro-2-nitroaniline, but the studies on related compounds suggest that such properties are crucial for understanding the behavior and potential applications of these molecules .
Scientific Research Applications
Wastewater Treatment
The application of nitroaniline derivatives, including 4,5-Difluoro-2-nitroaniline, in wastewater treatment is significant. A study by Mei et al. (2020) explored the enhanced treatment of nitroaniline-containing wastewater using a membrane-aerated biofilm reactor. This method was effective in simultaneous nitroaniline degradation and nitrogen removal, highlighting the potential of such compounds in industrial wastewater treatment.
Catalysis and Reduction
The catalytic reduction of nitroaniline compounds is another key area of research. Naghash-Hamed et al. (2022) investigated the reduction of nitroaniline using copper ferrite nanoparticles as a heterogeneous nano-catalyst. Their findings indicate a significant acceleration in the reduction process, showcasing the utility of nitroaniline derivatives in catalytic applications.
Safety And Hazards
properties
IUPAC Name |
4,5-difluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCABATCGQAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228702 | |
Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-nitroaniline | |
CAS RN |
78056-39-0 | |
Record name | 4,5-Difluoro-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78056-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078056390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 78056-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,5-difluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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